An In-depth Technical Guide to the Synthesis of Methacryloxymethyltris(trimethylsiloxy)silane
An In-depth Technical Guide to the Synthesis of Methacryloxymethyltris(trimethylsiloxy)silane
This guide provides a comprehensive overview of the synthetic pathways for producing methacryloxymethyltris(trimethylsiloxy)silane, a key monomer in advanced polymer systems. Designed for researchers, chemists, and professionals in drug development and material science, this document details the underlying chemical principles, step-by-step protocols, and critical considerations for the successful synthesis of this versatile molecule.
Introduction: The Significance of Methacryloxymethyltris(trimethylsiloxy)silane
Methacryloxymethyltris(trimethylsiloxy)silane is a unique hybrid molecule that combines the reactivity of a methacrylate group with the properties of a bulky siloxane structure. This dual nature makes it an invaluable component in the formulation of specialized polymers. The tris(trimethylsiloxy)silane moiety imparts desirable characteristics such as high gas permeability, hydrophobicity, and low surface energy. Concurrently, the methacrylate functional group allows for straightforward incorporation into polymer chains via free-radical polymerization.[1]
These properties have led to its use as a critical raw material and additive in applications ranging from gas-permeable contact lenses to advanced coatings and surface modifiers.[2][3] This guide will elucidate a robust, two-stage synthetic approach, beginning with the preparation of the core siloxane structure, followed by its functionalization to yield the final product.
A Proposed Two-Stage Synthetic Strategy
A prevalent and logical approach to synthesizing methacryloxymethyltris(trimethylsiloxy)silane involves a two-stage process. This strategy ensures a high degree of purity and control over the final product by first constructing the stable siloxane backbone and then introducing the reactive methacrylate group.
Caption: Overall two-stage synthesis pathway for methacryloxymethyltris(trimethylsiloxy)silane.
Stage 1: Synthesis of the Methyltris(trimethylsiloxy)silane Backbone
The foundational step in this synthesis is the creation of the methyltris(trimethylsiloxy)silane core. This is achieved through the reaction of methyltrichlorosilane with hexamethyldisiloxane.
Underlying Chemistry and Rationale
This reaction is a classic example of forming a siloxane bond (Si-O-Si) from a chlorosilane and a disiloxane. The key to achieving high selectivity and yield is the use of a specific catalyst, a linear phosphonitrilic chloride (LPNC).[4] The LPNC catalyst facilitates the cleavage of the Si-O bond in hexamethyldisiloxane and the Si-Cl bond in methyltrichlorosilane, promoting the formation of the desired branched siloxane while minimizing unwanted side reactions like gelation or the formation of other by-products.[4] The molar ratio of the reactants is also a critical parameter, with an excess of hexamethyldisiloxane favoring the formation of the desired product.[4]
Experimental Protocol: Synthesis of Methyltris(trimethylsiloxy)silane
This protocol is adapted from the procedure described in patent EP1241171A1.[4]
Materials:
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Hexamethyldisiloxane
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Methyltrichlorosilane
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Linear Phosphonitrilic Chloride (LPNC) catalyst
Procedure:
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Reactor Setup: A 500-mL separable flask is equipped with a mechanical stirrer and a dropping funnel, operating under an inert atmosphere (e.g., nitrogen).
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Charging the Reactor: The flask is charged with a solution mixture of 249.1 g of hexamethyldisiloxane and 50.9 g of methyltrichlorosilane (a molar ratio of approximately 4.5:1).
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Catalyst Addition: With continuous stirring at 25°C, 9 g of the LPNC catalyst is added to the mixture.
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Reaction: The reaction is allowed to proceed for 2 hours at 25°C.
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Purification: The crude product is purified by conventional distillation to yield methyltris(trimethylsiloxy)silane. A yield of approximately 70.8% can be expected.[4]
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Characterization: The structure of the isolated product should be confirmed using NMR and IR spectroscopy.[4]
| Parameter | Value | Rationale |
| Reactant Ratio | ~4.5:1 (Hexamethyldisiloxane:Methyltrichlorosilane) | An excess of hexamethyldisiloxane drives the reaction towards the desired product and minimizes polymerization.[4] |
| Catalyst | Linear Phosphonitrilic Chloride (LPNC) | Provides high selectivity for the desired branched siloxane over other by-products.[4] |
| Temperature | 25°C | The reaction proceeds efficiently at room temperature, simplifying the experimental setup.[4] |
| Reaction Time | 2 hours | Sufficient time for the reaction to reach a high level of conversion.[4] |
Stage 2 (Proposed): Functionalization to Methacryloxymethyltris(trimethylsiloxy)silane
With the siloxane core synthesized, the next stage involves the introduction of the methacrylate group. This is proposed to be achieved in a two-step process: free-radical chlorination of the methyl group, followed by a nucleophilic substitution with a methacrylate salt.
Step 2a (Proposed): Free-Radical Chlorination
4.1.1 Underlying Chemistry and Rationale
The conversion of the methyl group on the siloxane core to a chloromethyl group is a crucial step to create a reactive site for the subsequent introduction of the methacrylate moiety. Free-radical chlorination is a well-established method for the halogenation of alkyl groups, including those on alkylsilanes.[5] This reaction is typically initiated by UV light or a chemical initiator and proceeds via a chain reaction mechanism. The choice of chlorinating agent and reaction conditions is critical to ensure mono-chlorination and prevent over-halogenation.
Caption: Mechanism of free-radical chlorination of the methylsilane intermediate.
4.1.2 Proposed Experimental Protocol
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Reactor Setup: A quartz reactor equipped with a UV lamp, a reflux condenser, a mechanical stirrer, and a gas inlet is used.
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Charging the Reactor: The reactor is charged with the previously synthesized methyltris(trimethylsiloxy)silane and a suitable solvent that is inert to radical chlorination (e.g., carbon tetrachloride).
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Initiation: The reaction mixture is heated to reflux, and the UV lamp is turned on to initiate the chlorination. Chlorine gas is bubbled through the solution at a controlled rate.
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Monitoring: The reaction is monitored by gas chromatography (GC) to follow the disappearance of the starting material and the appearance of the mono-chlorinated product.
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Work-up and Purification: Once the desired conversion is achieved, the UV lamp is turned off, and the chlorine gas flow is stopped. The reaction mixture is cooled, and any dissolved HCl and excess chlorine are removed by purging with an inert gas. The solvent is removed under reduced pressure, and the crude chloromethyltris(trimethylsiloxy)silane is purified by fractional distillation.
Step 2b (Proposed): Nucleophilic Substitution with Sodium Methacrylate
4.2.1 Underlying Chemistry and Rationale
This step involves the reaction of the newly formed chloromethyltris(trimethylsiloxy)silane with a methacrylate salt, typically sodium methacrylate. This is a classic Williamson ether synthesis-type reaction, proceeding via a nucleophilic substitution mechanism (likely S_N2).[2] The methacrylate anion acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride leaving group.[6] The choice of a polar aprotic solvent is crucial to solvate the cation of the methacrylate salt and enhance the nucleophilicity of the methacrylate anion.
Caption: Proposed SN2 mechanism for the formation of the final product.
4.2.2 Proposed Experimental Protocol
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Reactor Setup: A round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an inert atmosphere is used.
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Reagent Preparation: Sodium methacrylate is either purchased or prepared by reacting methacrylic acid with sodium hydroxide. It should be thoroughly dried before use.
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Charging the Reactor: The flask is charged with sodium methacrylate and a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile).
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Addition of Silane: The purified chloromethyltris(trimethylsiloxy)silane is added dropwise to the stirred suspension of sodium methacrylate at room temperature.
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Reaction: The reaction mixture is heated (e.g., to 60-80°C) to increase the reaction rate. The progress of the reaction can be monitored by TLC or GC.
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Work-up: After the reaction is complete, the mixture is cooled to room temperature. The precipitated sodium chloride is removed by filtration.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified, for instance, by vacuum distillation, to yield the final methacryloxymethyltris(trimethylsiloxy)silane.
| Parameter | Proposed Value | Rationale |
| Nucleophile | Sodium Methacrylate | A readily available and effective source of the methacrylate nucleophile. |
| Solvent | Polar Aprotic (e.g., DMF) | Solvates the sodium cation, enhancing the reactivity of the methacrylate anion. |
| Temperature | 60-80°C | Provides sufficient thermal energy to overcome the activation energy of the substitution reaction without causing decomposition. |
| Purification | Filtration and Vacuum Distillation | Filtration removes the inorganic salt by-product, and vacuum distillation purifies the final product from the solvent and any unreacted starting materials. |
Safety Considerations
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Chlorosilanes: Methyltrichlorosilane is corrosive and reacts with moisture to produce HCl. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Chlorination: Chlorine gas is highly toxic and corrosive. The free-radical chlorination step must be performed in a dedicated, well-ventilated fume hood with a chlorine gas scrubber.
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Solvents: The organic solvents used in these procedures are flammable and may be harmful. Avoid inhalation and skin contact.
Conclusion
The synthesis of methacryloxymethyltris(trimethylsiloxy)silane is a multi-step process that requires careful control of reaction conditions and purification techniques. The two-stage approach outlined in this guide, involving the initial synthesis of the methyltris(trimethylsiloxy)silane core followed by a proposed functionalization via chlorination and nucleophilic substitution, represents a robust and chemically sound strategy. By understanding the underlying principles and adhering to the detailed protocols, researchers can successfully synthesize this valuable monomer for a wide range of applications in materials science and beyond.
References
- Source: Google Patents (EP1241171A1)
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Title: Terpolymerization of 3-methacryloxypropyl tris(trimethylsiloxy)silane, methacrylic acid and dimethyl octyl ammonium styrene sulfonate: Determination of the reactivity ratios Source: ResearchGate URL: [Link]
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Title: 4.18: Nucleophilic Substitution at Silicon Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent Applications of the (TMS)3SiH Radical-Based Reagent Source: PMC - NIH URL: [Link]
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Title: Nucleophilic substitution Source: Wikipedia URL: [Link]
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Title: Methyltris(trimethylsiloxy)silane Source: PubChem URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: YouTube URL: [Link]
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Title: METHACRYLOXYMETHYLPHENETHYLTRIS(TRIMETHYLSILOXY)SILANE, mixed isomers Source: Gelest URL: [Link]
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Title: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, CAS NO. 17096-07-0 Source: Co-Formula URL: [Link]
-
Title: Methacryloxymethyltris(Trimethylsiloxy)Silane Cas 74681-63-3 Source: Co-Formula URL: [Link]
-
Title: Methyltris(methylethylketoxime)silane,cas:22984-54-9,MOS Source: Hengda Chemical URL: [Link]
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Title: Free-radical chlorination of alkylsilanes Source: Sci-Hub URL: [Link]
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Title: Methyltris(trimethylsiloxy)silane Source: NIST WebBook URL: [Link]
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Title: METHACRYLOXYPROPYLTRIS(TRIMETHYLSILOXY)SILANE Source: Gelest, Inc. URL: [Link]
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